2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
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Overview
Description
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a fluorenylmethoxycarbonyl (Fmoc) group, a trifluorophenyl group, and a bicyclo[1.1.1]pentanyl moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid typically involves multiple steps, starting from commercially available precursors. The process often begins with the preparation of the bicyclo[1.1.1]pentane core, followed by the introduction of the trifluorophenyl group through a series of substitution reactions. The final step involves the attachment of the Fmoc group under mild conditions to protect the amine functionality.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production process. These methods help in maintaining consistency and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can modify the bicyclo[1.1.1]pentanyl moiety.
Substitution: Nucleophilic substitution reactions can be performed to replace the trifluorophenyl group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its unique structural features.
Medicine: Investigated for its potential as a drug candidate, particularly in the field of oncology.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid involves its interaction with specific molecular targets. The Fmoc group can protect the amine functionality, allowing selective reactions at other sites. The trifluorophenyl group enhances the compound’s stability and reactivity, while the bicyclo[1.1.1]pentanyl moiety provides a rigid framework that influences its binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- **2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
- **2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid
Uniqueness
Compared to similar compounds, 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid stands out due to the presence of the trifluorophenyl group, which imparts unique electronic properties. This makes it particularly useful in applications requiring high stability and reactivity.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F3NO4/c29-21-9-15(10-22(30)23(21)31)27-12-28(13-27,14-27)24(25(33)34)32-26(35)36-11-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-10,20,24H,11-14H2,(H,32,35)(H,33,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYSQFDKXWPWQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C6=CC(=C(C(=C6)F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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